tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate
Description
tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group. Its structure includes a chlorine substituent at the 5-position and an iodine atom at the 3-position on the pyridine ring (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom serves as a reactive site for palladium-catalyzed substitutions . The Boc group enhances stability during synthetic processes, preventing undesired side reactions at the amine moiety .
Properties
Molecular Formula |
C10H12ClIN2O2 |
|---|---|
Molecular Weight |
354.57 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
SFLSASNEDJWRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Boc Protection via Di-tert-Butyl Dicarbonate
The most widely reported method involves direct Boc protection of 5-chloro-3-iodopyridin-2-amine using di-tert-butyl dicarbonate (Boc₂O). This exothermic reaction typically employs a base to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of Boc₂O.
Procedure
- Reagents :
- 5-Chloro-3-iodopyridin-2-amine (1.0 equiv)
- Boc₂O (1.2 equiv)
- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Triethylamine (TEA, 2.0 equiv)
- Tetrahydrofuran (THF) solvent
Conditions :
Yield Optimization
Equiv Boc₂O Equiv TEA Temp (°C) Time (h) Yield (%) 1.0 1.5 25 24 62 1.2 2.0 25 16 85 1.5 3.0 40 8 78
Excess Boc₂O (1.2 equiv) and TEA (2.0 equiv) at ambient temperature provided optimal yields (85%) while minimizing N,N-di-Boc byproduct formation.
Mixed Anhydride Method Using Isobutyl Chloroformate
For sterically hindered amines, the mixed anhydride approach enhances reactivity. This method, adapted from lacosamide intermediate synthesis, activates the Boc group as a reactive intermediate.
Procedure
- Reagents :
- 5-Chloro-3-iodopyridin-2-amine (1.0 equiv)
- Boc-O-Succinimide (1.1 equiv)
- Isobutyl chloroformate (1.1 equiv)
- N-Methylmorpholine (NMM, 2.0 equiv)
- Anhydrous ethyl acetate solvent
Conditions :
Key Advantages :
Performance Metrics
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc₂O/DMAP | 16 | 85 | 98.5 |
| Mixed Anhydride | 6 | 89 | 99.1 |
Purification and Characterization
Purification Methods
- Column Chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (8:2 → 7:3 gradient).
- Acid-Base Extraction : Crude product dissolved in DCM, washed with 1.5 M HCl to remove unreacted amine, followed by NaHCO₃ to eliminate acidic impurities.
Analytical Data
Comparative Analysis of Synthetic Routes
| Parameter | Boc₂O Batch | Mixed Anhydride | Continuous Flow |
|---|---|---|---|
| Scalability | Lab scale | Pilot scale | Industrial |
| Reaction Time | 16 h | 6 h | 50 min |
| Byproduct | <5% di-Boc | <2% di-Boc | <7% di-Boc |
| Solvent Usage | High | Moderate | Low |
Industrial-Scale Considerations
- Cost Analysis : Boc₂O ($45/kg) vs. Boc-O-Succinimide ($62/kg) favors the former for large-scale production.
- Safety : Exothermic Boc protection requires controlled addition and cooling to prevent thermal runaway.
- Environmental Impact : Continuous-flow methods reduce solvent waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make it susceptible to nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: 1,4-dioxane is commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo substituents can participate in halogen bonding, while the carbamate group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly influence reactivity and applications. Key analogs include:
Table 1: Structural Comparison of Pyridine Carbamate Derivatives
Key Observations :
Reactivity in Cross-Coupling Reactions
The iodine atom in the target compound facilitates metal-catalyzed bond formation. However, steric and electronic factors differentiate its performance from analogs:
- Steric Effects : The 3-iodo substituent in the target compound creates moderate steric hindrance, whereas 2-iodo derivatives (e.g., tert-butyl (6-chloro-2-iodopyridin-3-yl)carbamate ) may experience enhanced reactivity due to proximity to the carbamate group.
- Boc Group Stability : All analogs retain the Boc group’s protective function, but its stability varies with ring substitution. Electron-withdrawing groups (e.g., Cl, I) may slightly destabilize the carbamate under acidic conditions compared to methoxy-substituted derivatives .
Research Findings and Trends
- Structural Characterization : Crystallographic data for pyridine carbamates are often obtained using SHELX programs, which resolve substituent effects on molecular packing .
- Market Availability : Analogs like tert-butyl (4-chloropyridin-2-yl)carbamate are commercially available (e.g., PharmaBlock Sciences), highlighting their demand in high-throughput synthesis .
Biological Activity
Tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClI NO
- Structural Features :
- A tert-butyl group attached to a carbamate.
- A pyridine ring substituted with chlorine and iodine, which contributes to its biological activity.
This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes. The proposed mechanisms include:
- Covalent Bond Formation : The compound can form covalent bonds with target proteins, altering their function and influencing various biological pathways.
- Targeting Protein Kinases : It shows potential as an inhibitor of protein kinases, which are crucial in signaling pathways related to cell growth and proliferation.
Biological Activity
The biological activity of this compound has been evaluated in several studies, indicating its potential applications in pharmacology:
- Antiparasitic Activity : In vitro studies have shown that similar compounds exhibit activity against Cryptosporidium parvum, which is relevant for developing treatments for cryptosporidiosis .
- Antiviral Properties : Research indicates that derivatives of pyridine-based compounds can demonstrate antiviral activities, particularly against viruses like Dengue .
Study on Antiparasitic Activity
A study explored the structure-activity relationships (SAR) of pyridine derivatives against C. parvum. The most potent compound demonstrated an EC value of 0.17 μM, highlighting the significance of structural modifications in enhancing biological efficacy .
Study on Antiviral Efficacy
Another investigation into selective inhibitors for Dengue virus revealed that compounds similar to this compound could inhibit host kinases effectively, demonstrating synergistic effects when combined with existing antiviral drugs .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-chloro-3-iodopyridin-2-amine) with tert-butyl carbamate. Key steps include:
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | NaH, DMF, 70°C | Deprotonation and activation |
| 2 | tert-Butyl carbamate | Nucleophilic substitution |
| 3 | Column chromatography (hexane:EtOAc) | Isolation of product |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR :
- Mass Spectrometry : Molecular ion peak at m/z 368.54 (C₁₀H₁₁ClIN₂O₂) confirms molecular weight .
- IR : Stretching bands for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence cross-coupling reactivity with this compound?
The tert-butyl group introduces steric hindrance, which:
- Slows Transmetalation : In Suzuki-Miyaura reactions, bulky ligands (e.g., SPhos) are required to stabilize the Pd catalyst .
- Modulates Selectivity : The iodine substituent undergoes oxidative addition more readily than chlorine, enabling regioselective coupling .
Q. Case Study :
| Reaction Type | Conditions | Yield | Selectivity (I vs. Cl) |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O | 75% | >95% at iodine position |
Q. What crystallographic challenges arise due to the iodine substituent, and how are they resolved?
- Heavy Atom Effects : Iodine causes strong absorption, requiring synchrotron radiation or long exposure times for data collection .
- Disorder in tert-Butyl Groups : SHELXL’s rigid-bond restraint and TLS parameterization improve refinement accuracy .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like N-H···O=C interactions, stabilizing the crystal lattice .
Q. How can discrepancies in reported reaction yields (e.g., 50–85%) be systematically addressed?
Key variables impacting yield include:
- Purity of Starting Material : Impurities in 5-chloro-3-iodopyridin-2-amine reduce efficiency. HPLC purity >98% is recommended .
- Catalyst Loading : Optimizing Pd catalyst (1–5 mol%) and ligand (2–10 mol%) ratios minimizes side reactions .
- Scale-Up Effects : Continuous flow reactors improve mixing and heat transfer compared to batch methods .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low Yield | Use freshly distilled DMF | |
| Byproduct Formation | Add molecular sieves to absorb H₂O |
Applications in Scientific Research
Q. How is this compound utilized as an intermediate in medicinal chemistry?
Q. Example Application :
| Target Molecule | Role of Carbamate | Outcome |
|---|---|---|
| Pyridine-based EGFR Inhibitor | Temporary protection of amine | Improved solubility and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
